2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid
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Overview
Description
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid . This compound has a molecular formula of C₁₃H₁₆N₂O₄S and a molecular weight of 296.34 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthetic route for 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid involves the reaction of 1,2-benzisothiazol-3-amine 1,1-dioxide with 3-methylpentanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide at elevated temperatures
Chemical Reactions Analysis
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids , bases , and organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid: has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and potential drug targets.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid: can be compared with other similar compounds such as:
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-ethylpentanoic acid
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-propylpentanoic acid
These compounds share similar structures but differ in the length and branching of the alkyl chain attached to the amino group. The uniqueness of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid lies in its specific molecular interactions and the resulting biochemical effects.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYYAIUVDNNSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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